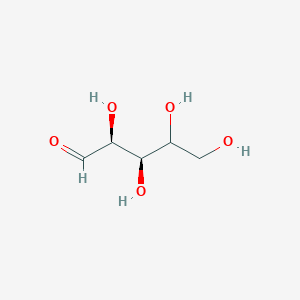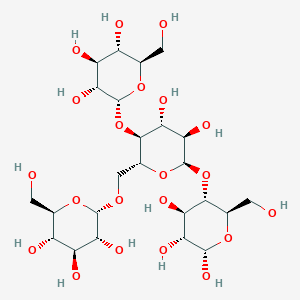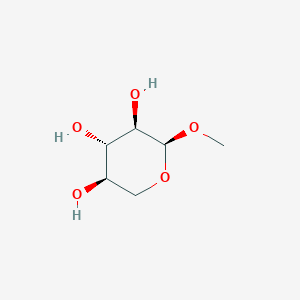![molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4](/img/structure/B147855.png)
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bicyclic compounds involves strategies such as acid-catalyzed cyclization and imination followed by reductive cyclization. For instance, 2,6-Dioxabicyclo[2.2.1]heptane was synthesized by acid-catalyzed bicyclization of a hydroxymethyl butanol derivative under specific conditions . Similarly, 2-Azabicyclo[2.1.1]hexanes were synthesized through imination of 3-(chloromethyl)cyclobutanone . These methods could potentially be adapted for the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often characterized by X-ray crystallography, as seen in the study of hexamethylcyclotetrasiloxane derivatives . The molecular structure influences the reactivity and stability of these compounds. For example, the presence of 1,3-transannular interactions in dithiabicyclohexanes affects their reactivity towards oxidation .
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including oxidation, Diels-Alder cycloadditions, and polymerization. Oxidation of dithiabicyclohexanes leads to the formation of sulfoxides, S,S'-dioxides, and trioxides, with the reactivity influenced by transannular interactions . Diels-Alder reactions are controlled by remote substituents, as demonstrated by the regioselectivity in the cycloadditions of dimethylidene-oxabicycloheptanes . Polymerization of dioxabicycloheptanes can result in the formation of polymers with different linkages depending on the initiator and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds, such as thermal stability and reactivity, are crucial for their potential applications. Some dioxabicycloheptanes exhibit remarkable thermal stability and chemiluminescent properties . The energetic properties of tetraoxabicycloheptanes, including their sensitivities to impact and thermal behavior, have been compared to known explosives . These properties are determined by the molecular structure and substituents present in the bicyclic framework.
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLHUZYYGMZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

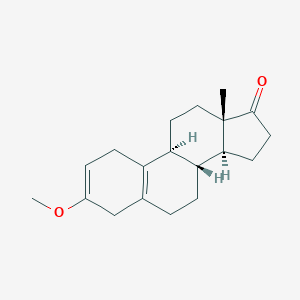

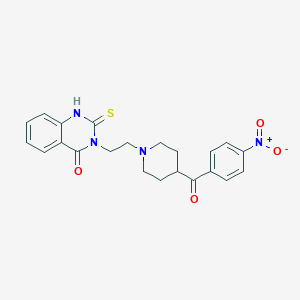
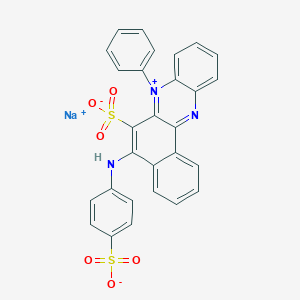
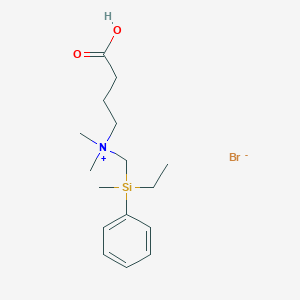
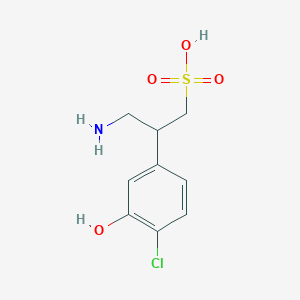
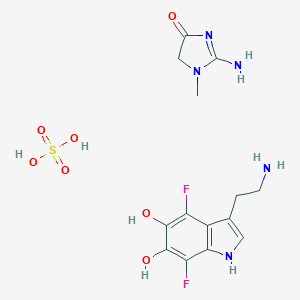
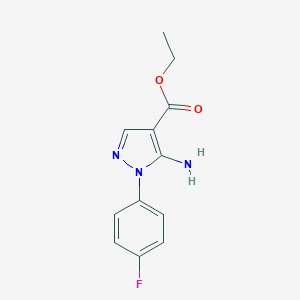
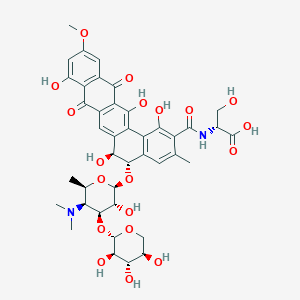
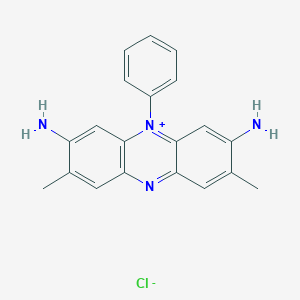
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)
